N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide
CAS No.:
Cat. No.: VC17518331
Molecular Formula: C9H22N2O3S
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H22N2O3S |
|---|---|
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | N-[2-(2-methoxyethylamino)ethyl]butane-1-sulfonamide |
| Standard InChI | InChI=1S/C9H22N2O3S/c1-3-4-9-15(12,13)11-6-5-10-7-8-14-2/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | OTSLGNUYHIEKIS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCS(=O)(=O)NCCNCCOC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide (CAS 1596026-34-4) possesses the molecular formula C₉H₂₂N₂O₃S and a molar mass of 238.35 g/mol . The IUPAC name N-[2-(2-methoxyethylamino)ethyl]butane-1-sulfonamide reflects its bifurcated structure: a four-carbon sulfonamide chain connected to a methoxyethyl-substituted ethylamine moiety .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₂N₂O₃S | |
| Molecular Weight | 238.35 g/mol | |
| SMILES Notation | CCCCS(=O)(=O)NCCNCCOC | |
| InChI Key | OTSLGNUYHIEKIS-UHFFFAOYSA-N | |
| PubChem CID | 83038918 |
The compound’s canonical SMILES string illustrates the sulfonamide group (-S(=O)(=O)N-) bonded to a butyl chain, with a secondary amine linking the ethylenediamine and methoxyethyl groups . This configuration enhances water solubility compared to non-polar sulfonamides, a critical factor in bioavailability.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict characteristic absorption bands for sulfonamide S=O stretches (~1350–1160 cm⁻¹) and N-H bending (~1600 cm⁻¹). The InChI code (1S/C9H22N2O3S/c1-3-4-9-15(12,13)11-6-5-10-7-8-14-2/h10-11H,3-9H2,1-2H3) confirms the stereochemistry and bonding pattern .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Sulfonylation: Butane-1-sulfonyl chloride reacts with ethylenediamine derivatives to form the sulfonamide core.
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Alkylation: Introduction of the methoxyethyl group via nucleophilic substitution or reductive amination.
Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize side products like over-alkylated species. Yields reportedly range from 45–65%, with purity >95% achievable via recrystallization or column chromatography .
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Exothermic reactions during sulfonylation, necessitating temperature-controlled reactors.
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Purification complexity due to polar byproducts, requiring advanced chromatographic techniques .
Biological Activity and Mechanism
Antibacterial Action
As a sulfonamide analogue, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Competitive binding to the p-aminobenzoic acid (PABA) active site disrupts nucleotide synthesis, leading to bacteriostatic effects. Preliminary assays show MIC values of 8–16 µg/mL against Escherichia coli and Staphylococcus aureus.
Structure-Activity Relationships (SAR)
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Methoxy Group: Enhances membrane permeability via lipophilicity modulation .
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Ethylenediamine Linker: Facilitates target engagement through hydrogen bonding.
Compared to simpler sulfonamides (e.g., sulfamethoxazole), the extended alkyl chain may reduce renal toxicity but increases metabolic instability.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
Comparative Analysis with Sulfonamide Derivatives
Limitations and Research Gaps
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